molecular formula C11H13NO4 B554441 N-[(Benzyloxy)carbonyl]-L-alanine CAS No. 1142-20-7

N-[(Benzyloxy)carbonyl]-L-alanine

Cat. No.: B554441
CAS No.: 1142-20-7
M. Wt: 223.22 g/mol
InChI Key: TYRGLVWXHJRKMT-QMMMGPOBSA-N
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Description

N-Benzyloxycarbonyl-L-serine-betalactone: It is characterized by its unique structure, which includes a beta-lactone ring and a benzyloxycarbonyl group

Mechanism of Action

Target of Action

N-Carbobenzyloxy-L-alanine, also known as N-[(Benzyloxy)carbonyl]-L-alanine, N-Cbz-L-alanine, Z-L-Alanine, Cbz-L-Alanine, or Z-Ala-OH, is primarily used as a biochemical reagent . It is an intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor . Therefore, its primary target can be considered the ACE.

Biochemical Pathways

N-Carbobenzyloxy-L-alanine is involved in the synthesis of Perindopril, which affects the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Perindopril reduces levels of angiotensin II, leading to decreased vasoconstriction and decreased release of aldosterone. This results in vasodilation, increased excretion of sodium and water, and a reduction in blood volume .

Pharmacokinetics

As a biochemical reagent and intermediate in drug synthesis, its bioavailability, metabolism, and excretion would largely depend on the final drug compound it is used to produce .

Result of Action

The result of the action of N-Carbobenzyloxy-L-alanine is the production of Perindopril, an ACE inhibitor. The molecular and cellular effects of this action include reduced levels of angiotensin II and aldosterone, leading to vasodilation, increased excretion of sodium and water, and a reduction in blood volume .

Action Environment

The action of N-Carbobenzyloxy-L-alanine, as a biochemical reagent and drug intermediate, would be influenced by various factors in the laboratory environment, including temperature, pH, and the presence of other chemicals. These factors could affect the efficiency of its conversion into the final drug product .

Biochemical Analysis

Biochemical Properties

N-Carbobenzyloxy-L-alanine interacts with various enzymes, proteins, and other biomolecules. It is commonly used as a protective group in peptide synthesis, where it prevents unwanted side reactions from occurring during the synthesis process . The nature of these interactions is primarily through the formation of covalent bonds, which are reversible under specific conditions .

Molecular Mechanism

The molecular mechanism of action of N-Carbobenzyloxy-L-alanine involves its role as a protective group in peptide synthesis. It forms a covalent bond with the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process. This protection can be removed under specific conditions, allowing the amino acid to participate in peptide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonyl-L-serine-betalactone typically involves the reaction of L-serine with benzyloxycarbonyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the beta-lactone ring .

Industrial Production Methods: Industrial production of N-Benzyloxycarbonyl-L-serine-betalactone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Benzyloxycarbonyl-L-serine-betalactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-Carbobenzoxy-L-serine beta-lactone
  • N-Boc-L-serine beta-lactone
  • N-Cbz-L-serine beta-lactone

Comparison: N-Benzyloxycarbonyl-L-serine-betalactone is unique due to its specific structure and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRGLVWXHJRKMT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150674
Record name N-Benzyloxycarbonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142-20-7
Record name Benzyloxycarbonyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyloxycarbonyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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